molecular formula C9H6BrNO2S B13530526 Methyl 4-bromo-2-isothiocyanatobenzoate

Methyl 4-bromo-2-isothiocyanatobenzoate

Cat. No.: B13530526
M. Wt: 272.12 g/mol
InChI Key: BMCBOOSUYVOZIH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-isothiocyanatobenzoate is a brominated aromatic ester featuring an isothiocyanate (–NCS) functional group at the 2-position and a methyl ester (–COOCH₃) at the 1-position of the benzene ring. This compound is of significant interest in organic synthesis due to the reactivity of the isothiocyanate group, which enables participation in nucleophilic addition and cycloaddition reactions. Its bromine substituent further enhances its utility in cross-coupling reactions, such as Suzuki or Ullmann couplings.

Properties

Molecular Formula

C9H6BrNO2S

Molecular Weight

272.12 g/mol

IUPAC Name

methyl 4-bromo-2-isothiocyanatobenzoate

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-3-2-6(10)4-8(7)11-5-14/h2-4H,1H3

InChI Key

BMCBOOSUYVOZIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-isothiocyanatobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-isothiocyanatobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-isothiocyanatobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkylamines in solvents like ethanol or acetonitrile.

    Addition Reactions: Primary or secondary amines in the presence of a base like triethylamine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or alkyl-substituted derivatives.

    Addition Reactions: Thiourea derivatives are commonly formed.

    Oxidation and Reduction: Depending on the conditions, products may include oxidized or reduced forms of the original compound.

Scientific Research Applications

Methyl 4-bromo-2-isothiocyanatobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in proteins and other biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-isothiocyanatobenzoate involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of enzyme activity or receptor function. This reactivity makes it a valuable tool in biochemical studies to investigate protein function and interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Methyl 4-bromo-2-isothiocyanatobenzoate with similar brominated benzoate derivatives, emphasizing substituent effects on reactivity and biological activity:

Compound Name Key Substituents Unique Features Reported Biological Activity
This compound –Br (4-position), –NCS (2-position) High electrophilicity due to –NCS; versatile in cross-coupling and cycloadditions Not explicitly reported (inference: potential enzyme inhibition)
Methyl 4-bromo-2-isopropoxybenzoate –Br (4), –OCH(CH₃)₂ (2) Isopropoxy group enhances lipophilicity; moderate reactivity in SN2 reactions Intermediate in organic synthesis
Methyl 2-bromo-4-hydroxybenzoate –Br (2), –OH (4) Hydroxyl group increases ring activation; bromine directs electrophilic substitution Antibacterial properties
Methyl 4-bromo-3-iodo-5-methoxybenzoate –Br (4), –I (3), –OCH₃ (5) Dual halogenation (Br, I) enhances halogen bonding; used in radiopharmaceuticals Not explicitly reported
Ethyl 4-amino-3-bromo-5-methylbenzoate –Br (3), –NH₂ (4), –CH₃ (5) Amino group enables hydrogen bonding; explored in anticancer research Anticancer activity (in vitro)

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